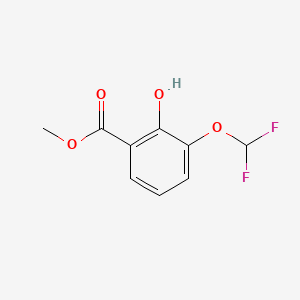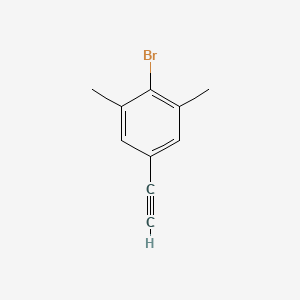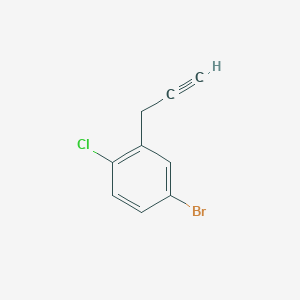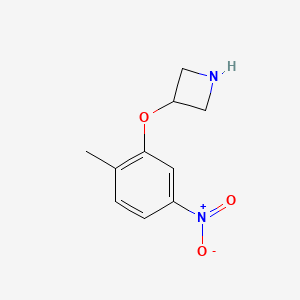
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a difluoroethanol group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both fluorine atoms and the imidazole ring imparts unique chemical properties to this compound, making it a subject of scientific research.
Métodos De Preparación
The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,2-difluoroethanol with imidazole under specific conditions to form the desired product. The reaction may require a catalyst and controlled temperature to ensure high yield and purity.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or ethanol may be used to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one and 2,2-difluoro-1-(1H-imidazol-4-yl)ethan-1-ol share structural similarities with 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride.
Uniqueness: The unique combination of the difluoroethanol group and the imidazole ring in 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride imparts distinct chemical properties. This makes it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C5H7ClF2N2O |
|---|---|
Peso molecular |
184.57 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)3(10)5-8-1-2-9-5;/h1-4,10H,(H,8,9);1H |
Clave InChI |
PDYBHVMVOLMXGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C(C(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)


![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)




